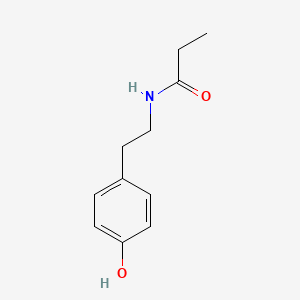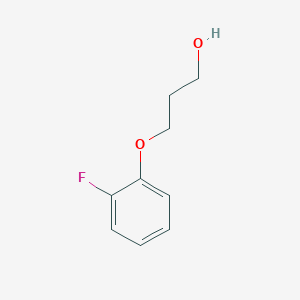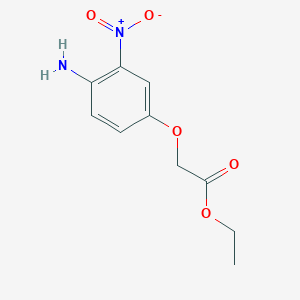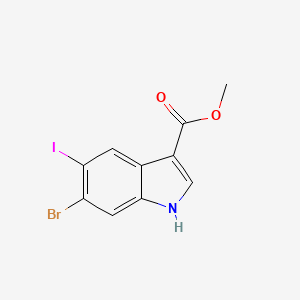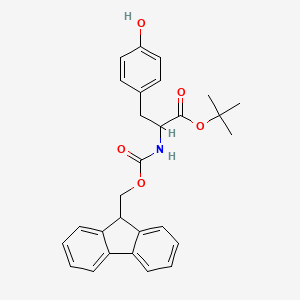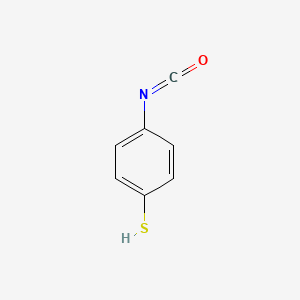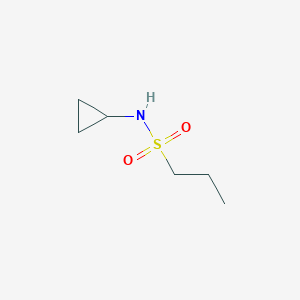
N-cyclopropylpropane-1-sulfonamide
Übersicht
Beschreibung
N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide
The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.
Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.
Uniqueness
N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
N-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
RNQVATLFVKGXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)
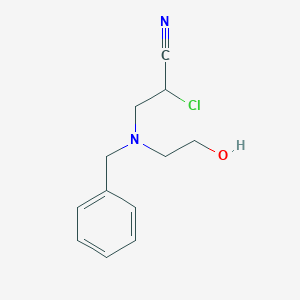
![Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-](/img/structure/B8705226.png)
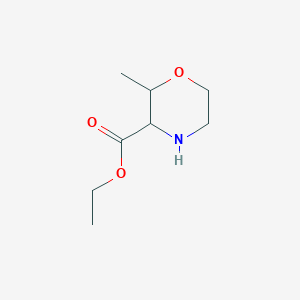
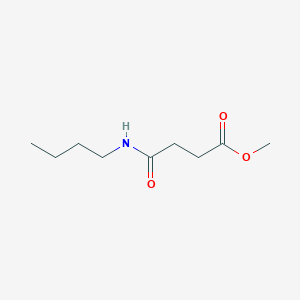
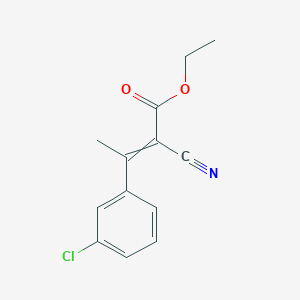
![TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8705251.png)
